molecular formula C11H13ClN2O3 B13049159 2-chloro-N,N-diethyl-5-nitrobenzamide

2-chloro-N,N-diethyl-5-nitrobenzamide

Cat. No.: B13049159
M. Wt: 256.68 g/mol
InChI Key: KORYONOMXOSHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,N-diethyl-5-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of benzamide, featuring a chloro group at the second position, diethylamino groups at the nitrogen atom, and a nitro group at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-diethyl-5-nitrobenzamide typically involves the nitration of 2-chlorobenzamide followed by the introduction of diethylamino groups. One common method includes the following steps:

    Nitration: 2-chlorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

    Amination: The nitrated product is then reacted with diethylamine under appropriate conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and bases like sodium hydroxide.

Major Products

    Reduction: 2-chloro-N,N-diethyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N,N-diethyl-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and diethylamino groups contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzamide
  • 2-chloro-N,N-dimethyl-5-nitrobenzamide
  • 2-chloro-N,N-diethyl-4-nitrobenzamide

Uniqueness

2-chloro-N,N-diethyl-5-nitrobenzamide is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-chloro-N,N-diethyl-5-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)9-7-8(14(16)17)5-6-10(9)12/h5-7H,3-4H2,1-2H3

InChI Key

KORYONOMXOSHAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.